4-bromo-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide
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Overview
Description
4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is an organic compound with the molecular formula C15H12BrN3O4 It is a complex molecule featuring a bromine atom, a nitrophenyl group, and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide typically involves multiple steps. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Amidation: The formation of the carboximidamide group.
Coupling Reaction: The final step involves coupling the nitrophenyl and benzenecarboximidamide moieties.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The bromine atom and the carboximidamide group may also play roles in its biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide
- 4-bromo-N’-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide
Uniqueness
4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is unique due to its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c1-9-8-11(4-7-13(9)19(21)22)15(20)23-18-14(17)10-2-5-12(16)6-3-10/h2-8H,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKDEHSUBNQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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